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Cbz-3-Methy-L-Phenylalanine

Cat. No.: B1579184
M. Wt: 329.42
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Cbz-Amino Acid Derivatives as Chiral Scaffolds

Carbobenzyloxy-L-phenylalanine (Cbz-L-Phe) and its analogues are well-established chiral building blocks in organic synthesis. The Cbz group, introduced by Max Bergmann and Leonidas Zervas, serves as a robust protecting group for the amine functionality of amino acids. This protection is crucial during peptide synthesis to prevent unwanted side reactions and to ensure the controlled formation of peptide bonds. chemicalbook.com The use of Cbz-protected amino acids is a foundational technique in both solution-phase and solid-phase peptide synthesis. ontosight.ai

Beyond peptide synthesis, Cbz-amino acid derivatives serve as versatile chiral scaffolds for constructing more complex, biologically active molecules. Their inherent chirality, derived from the L-amino acid core, is transferred through synthetic sequences to create enantiomerically pure products. Researchers have utilized these derivatives in the synthesis of a variety of compounds, including neurokinin antagonists and complex natural products. chemicalbook.comclockss.org The transformation of Cbz-protected amino acids into corresponding amino aldehydes or ketones further expands their utility as versatile chiral intermediates in stereocontrolled synthesis. clockss.orgscielo.br

Significance of Methylation in Phenylalanine Structure and its Impact on Synthetic Applications

The introduction of a methyl group onto the phenyl ring of phenylalanine can significantly alter its physicochemical properties and biological activity. Specifically, 3-Methyl-L-phenylalanine, the core of the title compound, is recognized for its enhanced hydrophobic character compared to the parent amino acid. chemimpex.com This modification has important implications for the structure and function of peptides and proteins into which it is incorporated.

In the realm of protein engineering, the incorporation of modified amino acids like 3-Methyl-L-phenylalanine can enhance protein stability and functionality. chemimpex.com The methyl group can influence protein folding and create unique intramolecular interactions, making it a valuable tool for developing novel biocatalysts and therapeutic proteins. chemimpex.comnih.gov Furthermore, the structural similarity of 3-Methyl-L-phenylalanine to certain neurotransmitters has led to its exploration in the development of therapeutic agents, particularly for neurological disorders. chemimpex.com The methylation impacts the steric and electronic properties of the phenyl ring, which can fine-tune interactions with biological targets.

Overview of Research Trajectories for Cbz-Methyl-L-Phenylalanine Analogues

Research involving Cbz-methyl-L-phenylalanine analogues follows several key trajectories, primarily centered on drug discovery and materials science. The combination of the Cbz protecting group, essential for controlled synthesis, and the methylated phenylalanine core allows for the creation of unique peptide-based structures.

One major research avenue is the synthesis of peptide-based drugs. The incorporation of 3-Methyl-L-phenylalanine into peptide sequences can improve pharmacokinetic properties such as metabolic stability and membrane permeability. chemimpex.comasianpubs.org The Cbz-protected form is an essential intermediate in the chemical synthesis of these modified peptides. For instance, while Cbz-L-phenylalanine is used in synthesizing neurokinin antagonists, the methylated analogue offers a pathway to derivatives with potentially altered potency or selectivity. chemicalbook.com

Another significant direction is in protein engineering and the study of protein-protein interactions. The translational incorporation of modified phenylalanines into proteins allows researchers to probe protein structure and function. rsc.org While this often involves genetic encoding methods, the chemical synthesis of specific peptide fragments using building blocks like Cbz-3-Methyl-L-phenylalanine is crucial for validating findings and for creating smaller, targeted peptide mimetics. The unique properties conferred by the methyl group are also being explored in materials science for the creation of novel biomaterials with tailored characteristics. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of N-Cbz-L-Phenylalanine

This table presents the known properties of the parent N-Cbz-L-phenylalanine, which serves as a reference for its methylated analogue.

PropertyValueSource(s)
CAS Number 1161-13-3 chemicalbook.com
Molecular Formula C₁₇H₁₇NO₄ uct.ac.za
Molecular Weight 299.32 g/mol uct.ac.za
Appearance White to off-white crystalline powder uct.ac.za
Melting Point 85-87 °C chemicalbook.com
Solubility Sparingly soluble in water uct.ac.za

Table 2: Profile of 3-Methyl-L-phenylalanine

This table outlines the key attributes and research applications of the unprotected 3-Methyl-L-phenylalanine core.

AttributeDescriptionSource(s)
CAS Number 114926-37-3 chemimpex.com
Key Feature Methyl group on the aromatic ring enhances hydrophobic properties. chemimpex.com
Primary Use Chiral building block in the synthesis of peptides and proteins. chemimpex.com
Research Areas Pharmaceutical development (esp. neurobiology), protein engineering, materials science. chemimpex.com

Properties

Molecular Weight

329.42

Origin of Product

United States

Role As a Chiral Building Block and Advanced Synthetic Intermediate

Applications in Directed Peptide Synthesis

In the precise world of peptide synthesis, where amino acids must be linked in a specific sequence, protected derivatives like Cbz-3-Methyl-L-phenylalanine are indispensable. The Cbz group prevents unwanted side reactions at the nitrogen terminus, allowing the carboxyl group to be selectively activated and coupled to the amino group of another residue.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is assembled sequentially while anchored to a solid resin support. nih.gov While the Fluorenylmethyloxycarbonyl (Fmoc) protecting group is more commonly used in modern SPPS due to its removal under mild basic conditions, the Cbz group represents an alternative, albeit with specific considerations. nih.gov The use of Cbz protection in SPPS is less frequent because its removal typically requires harsh acidic conditions (e.g., hydrogenolysis or strong acids like trifluoroacetic acid), which can be incompatible with certain resins and sensitive side chains. nih.govnih.gov

However, Cbz-protected amino acids are crucial for synthesizing specific peptide fragments in solution, which can then be incorporated into larger sequences using hybrid solid-phase and solution-phase strategies. The stability of the Cbz group makes it ideal for multi-step solution-phase fragment synthesis before subsequent manipulation.

Solution-phase peptide synthesis (SPPS), also known as Liquid-Phase Peptide Synthesis (LPPS), was the original method for creating peptides and remains essential for large-scale synthesis and for sequences that are difficult to assemble on a solid support. nih.govlibretexts.org In this approach, Cbz-3-Methyl-L-phenylalanine is coupled with another protected amino acid in an organic solvent. The process relies on coupling reagents to activate the carboxylic acid group, facilitating the formation of a peptide bond. americanpeptidesociety.org

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). americanpeptidesociety.orgbachem.com These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then attacked by the free amino group of the coupling partner. americanpeptidesociety.org To improve reaction efficiency and minimize the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. americanpeptidesociety.orgbachem.com The non-enzymatic synthesis of a similar dipeptide, Cbz-Phe-Leu, using DCC as the condensing agent highlights the practical application of this methodology. mdpi.com

Table 1: Common Reagents in Solution-Phase Peptide Synthesis
Reagent TypeExamplePrimary Function
Coupling ReagentDCC (dicyclohexylcarbodiimide)Activates the carboxylic acid group for peptide bond formation. americanpeptidesociety.org
Coupling ReagentDIC (N,N'-diisopropylcarbodiimide)Similar to DCC but the urea (B33335) byproduct is more soluble, simplifying purification. americanpeptidesociety.org
AdditiveHOBt (1-hydroxybenzotriazole)Suppresses racemization and improves coupling efficiency when used with carbodiimides. americanpeptidesociety.org
AdditiveHOAt (1-hydroxy-7-azabenzotriazole)A more reactive additive than HOBt, particularly effective in difficult couplings. americanpeptidesociety.org

The introduction of non-coded amino acids is a powerful strategy to influence the structure and function of peptides. nih.gov The methyl group on the phenyl ring of 3-methyl-L-phenylalanine introduces steric hindrance that restricts the rotational freedom of the side chain. This constraint on the chi (χ) torsion angles of the amino acid residue can, in turn, influence the local backbone conformation of the peptide. By limiting the available conformational space, the methylated residue can help to pre-organize a peptide into a specific secondary structure, such as a β-turn or an α-helix. researchgate.net This induced conformation can enhance the peptide's binding affinity to its biological target and improve its metabolic stability by making it a poorer substrate for proteolytic enzymes. nih.gov

Utility in Complex Organic Molecule Construction

Beyond peptides, Cbz-3-Methyl-L-phenylalanine serves as a chiral precursor for a variety of complex organic molecules, where the amino acid scaffold provides a defined stereochemical foundation.

Unnatural amino acids are critical components in the development of peptidomimetics and other small-molecule drugs. Cbz-L-phenylalanine, the parent compound, is known to be used in the synthesis of bioactive molecules such as neurokinin antagonists. chemicalbook.com The incorporation of a 3-methyl-L-phenylalanine residue can enhance biological activity by improving hydrophobic interactions within the binding pocket of a target receptor or enzyme. The methyl group can act as a probe of steric tolerance at a specific position and can increase the metabolic stability of the molecule by blocking sites susceptible to enzymatic degradation. Therefore, Cbz-3-Methyl-L-phenylalanine is a valuable starting material for synthesizing libraries of compounds in drug discovery programs aimed at developing novel therapeutics. nih.gov

Macrocyclic peptides are a promising class of therapeutics that combine the high specificity of biologics with the favorable pharmacokinetic properties of small molecules. The synthesis of these structures often involves the initial preparation of a linear peptide precursor, followed by an intramolecular cyclization reaction. Cbz-3-Methyl-L-phenylalanine can be readily incorporated into the linear precursor using standard solution-phase coupling techniques. After the linear chain is assembled, the protecting groups are removed, and the peptide is cyclized. The 3-methyl-L-phenylalanine residue within the macrocyclic structure can serve as a conformational constraint, reducing the flexibility of the ring and locking it into a bioactive conformation for optimal target binding. researchgate.net This strategy is used to enhance potency, selectivity, and bioavailability in drug candidates.

Contributions to Asymmetric Synthesis

The intrinsic chirality of Cbz-3-Methyl-L-phenylalanine makes it a valuable starting material and intermediate in asymmetric synthesis. The fixed stereocenter at the α-carbon serves as a powerful control element, enabling the stereoselective formation of new chiral centers in a predictable manner. Its utility stems from its role as a chiral template, where the pre-existing stereochemistry directs the outcome of subsequent reactions, a foundational concept in stereocontrolled synthesis.

A key application is the synthesis of complex, biologically active molecules where precise stereochemistry is critical for function. For instance, derivatives of Cbz-protected phenylalanine, such as the corresponding aldehyde (N-carbobenzoxy-L-phenylalaninal), are employed in diastereoselective addition reactions. clockss.org In a synthesis of the pyrrolidine (B122466) alkaloid (+)-preussin, the addition of allyltrimethylsilane (B147118) to N-carbobenzoxy-L-phenylalaninal proceeded with very high diastereoselectivity (98:2) to furnish the syn-adduct. clockss.org This high degree of stereocontrol is dictated by the existing chiral center, demonstrating how the molecule acts as a chiral building block to construct more complex stereochemical architectures. The 3-methyl substituent can further influence this process through steric or electronic effects, fine-tuning the selectivity of such transformations. This principle is fundamental to the synthesis of peptides, foldamers, and other chiral compounds where the L-phenylalanine framework is incorporated. researchgate.net

Derivatization and Structural Modification for Functionalization

The structure of Cbz-3-Methyl-L-phenylalanine offers multiple sites for chemical modification, allowing for its conversion into a wide array of functionalized derivatives. These modifications can be targeted to the phenyl ring, the carboxyl terminus, or the amine terminus, enabling the synthesis of tailor-made amino acids for incorporation into peptides or for use as standalone research molecules.

Site-Specific Derivatization of the Phenyl Ring

The phenyl ring of the 3-methyl-L-phenylalanine scaffold is amenable to site-specific functionalization, a crucial strategy for altering the molecule's steric and electronic properties. Electrophilic aromatic substitution and modern cross-coupling reactions are primary methods to achieve this.

A notable example of high regioselectivity is the iridium-catalyzed C–H borylation of meta-substituted phenylalanine derivatives. acs.org In systems analogous to Cbz-3-Methyl-L-phenylalanine (using an N-Boc protecting group), borylation occurs almost exclusively at the C-5 position, the other meta position, which is sterically less hindered. acs.org This reaction introduces a boronic ester group, which is a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the installation of a wide variety of aryl, heteroaryl, or alkyl groups at a specific vector on the aromatic ring. acs.org The high regioselectivity is critical for creating precisely substituted analogs.

Reagent/Catalyst SystemTarget PositionReaction TypeOutcome/Application
Ir catalyst / B₂pin₂C-5 of phenyl ringC-H BorylationInstalls a boronic ester for further functionalization (e.g., Suzuki coupling). acs.org
Pd(0) catalyst / Organozinc reagentsC-X (halide)Negishi Cross-CouplingForms C-C bonds to introduce new substituents on the ring. nih.gov

This targeted derivatization allows for the synthesis of phenylalanine analogs with tailored properties, such as altered hydrophobicity or the introduction of reactive handles for bioconjugation.

Modification of the Carboxyl and Amine Termini

The carboxyl and N-protected amine groups are primary sites for modification, forming the basis of peptide chemistry and the creation of diverse molecular scaffolds.

Carboxyl Terminus Modification: The carboxylic acid can be readily converted into esters, amides, or reduced to an alcohol.

Peptide Coupling: The most common modification is the formation of an amide bond through coupling with another amino acid or amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or HBTU/HOBt are used to activate the carboxyl group, facilitating nucleophilic attack by an amine to form a dipeptide. mdpi.comresearchgate.net This is the fundamental reaction in solid-phase and solution-phase peptide synthesis.

Reduction: The carboxyl group (often after conversion to an ester) can be reduced to a primary alcohol using reducing agents like lithium borohydride (B1222165) (LiBH₄). clockss.org This transformation yields the corresponding amino alcohol, N-Cbz-3-methyl-L-phenylalaninol, a valuable chiral building block for synthesizing peptidomimetics and other small molecules. clockss.org

Amine Terminus Modification: The Cbz group is a robust protecting group for the amine, but it can be selectively removed to allow for further functionalization.

Deprotection: The Cbz group is typically removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on charcoal catalyst). clockss.org This process yields the free amine without affecting the stereocenter, which can then be acylated, alkylated, or used in subsequent peptide coupling steps. clockss.orgresearchgate.net

Generation of Specialty Analogs for Research Probes

By combining the derivatization strategies described above, Cbz-3-Methyl-L-phenylalanine can be converted into sophisticated molecular probes for biological research. These specialty analogs are designed with specific functionalities to investigate, track, or influence biological processes.

NMR Probes: Site-specific installation of fluorine atoms onto the phenyl ring creates analogs that can be used as ¹⁹F NMR probes. nih.gov The ¹⁹F nucleus has a chemical shift that is highly sensitive to its local environment, making these analogs powerful tools for studying protein folding, dynamics, and protein-ligand interactions without background interference from the biological system. nih.gov

Photocrosslinkers: Analogs bearing photocrosslinking groups, such as azides or diazirines, can be synthesized. When incorporated into a peptide or protein, these probes can be activated by UV light to form covalent bonds with nearby interacting proteins or other biomolecules, allowing for the identification of binding partners. nih.gov

Affinity and Fluorescent Probes: The termini or the phenyl ring can be modified to attach reporter tags. For example, a biotin (B1667282) group can be appended to create an affinity probe for isolating binding partners using avidin-based purification techniques. sigmaaldrich.com Similarly, fluorescent dyes can be attached to create probes for visualizing cellular localization or for use in fluorescence polarization assays.

Targeted Drug Delivery: The core structure can be used as a promoiety to target specific transporters. For instance, phenylalanine derivatives have been used to create prodrugs of dopamine (B1211576) designed to hijack the L-type amino acid transporter 1 (LAT1) for enhanced delivery across the blood-brain barrier. researchgate.net

Reactivity and Reaction Mechanisms of Cbz 3 Methyl L Phenylalanine Derivatives

Carbobenzyloxy Protecting Group Chemistry and De-protection

The carbobenzyloxy group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.comijacskros.com Its stability and selective removal are central to its utility.

Introduction: The Cbz group is typically introduced by reacting the amine functionality of 3-Methyl-L-phenylalanine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. total-synthesis.comcommonorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate (B1207046) linkage. total-synthesis.com The presence of a base is necessary to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com

Removal (Deprotection): The most common method for the removal of the Cbz group is catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com This process involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). masterorganicchemistry.com The mechanism involves the hydrogenolysis of the benzylic C-O bond, which cleaves the carbamate, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com This deprotection method is favored for its mild and neutral reaction conditions. masterorganicchemistry.com

Alternative deprotection methods include treatment with strong acids, such as HBr in acetic acid, although these conditions are harsher and can affect other acid-sensitive functional groups. total-synthesis.com Additionally, certain Lewis acids and nucleophilic reagents can also be employed for Cbz group removal under specific circumstances. organic-chemistry.org

In the synthesis of complex molecules like peptides, the use of multiple protecting groups that can be removed under different conditions is essential. This concept is known as orthogonality. studysmarter.co.ukfiveable.meuniurb.it The Cbz group is considered orthogonal to several other common amine protecting groups, most notably the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. total-synthesis.commasterorganicchemistry.com

Cbz vs. Boc: The Boc group is labile to strong acids (e.g., trifluoroacetic acid), while the Cbz group is generally stable under these conditions. masterorganicchemistry.commasterorganicchemistry.com Conversely, the Cbz group is removed by hydrogenolysis, which does not affect the Boc group. masterorganicchemistry.com

Cbz vs. Fmoc: The Fmoc group is removed by treatment with a mild base, such as piperidine. masterorganicchemistry.com The Cbz group is stable to these basic conditions. ijacskros.com

This orthogonality allows for the selective deprotection of one amine group in the presence of another, enabling the stepwise construction of peptide chains. fiveable.me

Table 1: Orthogonality of Common Amine Protecting Groups
Protecting GroupDeprotection ConditionStability Towards Other Deprotection Conditions
CbzH₂, Pd/C (Hydrogenolysis)Stable to mild acid and base
BocStrong Acid (e.g., TFA)Stable to hydrogenolysis and mild base
FmocBase (e.g., Piperidine)Stable to hydrogenolysis and acid

The Cbz group exhibits good stability under a range of reaction conditions, which contributes to its widespread use. ijacskros.com It is generally stable to:

Basic conditions: It can withstand treatment with common bases like sodium hydroxide (B78521) and tertiary amines. ijacskros.com

Mildly acidic conditions: It is resistant to cleavage by many mild acids. ijacskros.com

Nucleophiles: It is generally unreactive towards many nucleophilic reagents. organic-chemistry.org

Oxidizing and reducing agents: While susceptible to catalytic hydrogenation, it is stable to many other common reducing agents and a variety of oxidizing agents. organic-chemistry.org

However, the Cbz group is sensitive to strong acids and certain Lewis acids. total-synthesis.comorganic-chemistry.org Its stability can also be compromised in the presence of other catalysts that can facilitate hydrogenolysis.

Side Chain Reactivity and Functional Group Transformations

The 3-methylphenyl side chain of Cbz-3-Methyl-L-phenylalanine offers opportunities for further chemical modification.

The phenyl ring of the side chain can undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.org The methyl group is an activating, ortho-, para-directing group. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho (2- and 6-) and para (4-) to the methyl group. The presence of the amino acid backbone at the 1-position will also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. oneonta.edumasterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst. wikipedia.org

The specific conditions for these reactions would need to be carefully chosen to be compatible with the Cbz protecting group and the chiral center of the amino acid.

Table 2: Expected Products of Electrophilic Aromatic Substitution on the Phenyl Ring of Cbz-3-Methyl-L-Phenylalanine
ReactionElectrophileMajor Products (Position of Substitution)
NitrationNO₂⁺2-nitro, 4-nitro, 6-nitro
BrominationBr⁺2-bromo, 4-bromo, 6-bromo
SulfonationSO₃2-sulfonic acid, 4-sulfonic acid, 6-sulfonic acid

The alpha-carbon of an amino acid is a chiral center, and reactions involving this position must be carefully controlled to avoid racemization (loss of stereochemical integrity). libretexts.org The hydrogen atom attached to the alpha-carbon is acidic and can be removed by a strong base to form an enolate. youtube.com This enolate is planar, and its subsequent reaction can lead to a mixture of stereoisomers. libretexts.org

However, under typical peptide coupling conditions, where the carboxylic acid is activated and reacted with another amino acid, the stereochemistry at the alpha-carbon is generally preserved. organic-chemistry.org Reactions that directly target the alpha-carbon for C-C bond formation, for instance, are less common in the context of peptide synthesis but are a feature of broader amino acid chemistry. Careful selection of reagents and reaction conditions is paramount to maintain the desired stereochemistry.

Mechanistic Studies of Coupling and Derivatization Reactions of Cbz-3-Methyl-L-Phenylalanine Derivatives

The reactivity of N-carbobenzyloxy-3-methyl-L-phenylalanine (Cbz-3-Methyl-L-phenylalanine) in coupling and derivatization reactions is fundamental to its application in peptide synthesis. While specific mechanistic studies on this particular derivative are not extensively detailed in publicly available literature, a comprehensive understanding can be extrapolated from the well-documented behavior of its parent compound, Cbz-L-phenylalanine, and by considering the electronic and steric influences of the 3-methyl substituent on the phenyl ring.

Investigation of Reaction Pathways and Transition States

The formation of a peptide bond is not a spontaneous process and requires the activation of the carboxylic acid moiety of the N-protected amino acid. This activation is typically achieved using a coupling reagent, which converts the carboxyl group's hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the amino group of another amino acid.

A common pathway involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mechanism initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid of Cbz-3-Methyl-L-phenylalanine. The resulting carboxylate then attacks the central carbon atom of the activated DCC. This leads to the formation of a highly reactive O-acylisourea intermediate. creative-peptides.comyoutube.com This intermediate can then be intercepted by the nucleophilic amino group of the incoming amino acid ester to form the desired peptide bond, releasing N,N'-dicyclohexylurea (DCU) as a byproduct. creative-peptides.combachem.com

However, the O-acylisourea intermediate is susceptible to side reactions. One significant side reaction is an intramolecular O-to-N acyl transfer, which results in the formation of a stable N-acylurea, a byproduct that is no longer reactive and can complicate purification. bachem.com To mitigate this and other side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. HOBt can react with the O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester, which is less prone to side reactions and efficiently acylates the amine component.

The presence of the 3-methyl group on the phenyl ring of Cbz-L-phenylalanine is expected to influence these reaction pathways through a combination of electronic and steric effects.

Electronic Effects : The methyl group is an electron-donating group (+I effect). lumenlearning.comthestudentroom.co.uk This inductive effect increases the electron density on the aromatic ring and, to a lesser extent, on the carboxyl group. This slight increase in electron density on the carboxyl oxygen could subtly decrease its acidity and slightly retard the initial protonation of the coupling reagent. Conversely, it could also slightly stabilize the transition state leading to the activated intermediate.

Steric Effects : A methyl group in the meta position does not impose significant steric hindrance on the carboxyl group. acs.org Its impact on the approach of the coupling reagent or the incoming nucleophile is likely to be minimal compared to an ortho substituent. However, it may have a subtle influence on the conformational preferences of the molecule in solution, which could have minor effects on reaction rates.

Another critical reaction pathway to consider, especially in the context of stereochemistry, is the formation of a 5(4H)-oxazolone (also known as an azlactone). This can occur from the activated amino acid intermediate, particularly with N-acyl protected amino acids. The formation of this planar, achiral intermediate is a primary route to racemization. bachem.comnih.gov

Table 1: Predicted Influence of the 3-Methyl Group on Reaction Pathways

Reaction StepPredicted Electronic Effect of 3-Methyl Group (+I)Predicted Steric Effect of 3-Methyl Group
Carboxyl Group Activation Minor deceleration due to increased electron density on the carboxyl group.Negligible.
O-acylisourea Formation Minor influence on the stability of the intermediate.Negligible.
N-acylurea Formation (Side Reaction) Minor influence on the rate of intramolecular rearrangement.Negligible.
Oxazolone (B7731731) Formation (Racemization Pathway) May slightly destabilize the transition state for oxazolone formation due to increased electron density, potentially reducing the rate of racemization.Negligible.

Stereochemical Outcomes and Control in Reactions

Maintaining the stereochemical integrity of the chiral center (the α-carbon) is of paramount importance in peptide synthesis. The loss of stereochemical purity, known as racemization or epimerization, can lead to the formation of diastereomeric peptides with potentially different biological activities and purification challenges.

The primary mechanism for racemization of activated amino acid derivatives involves the formation of a 5(4H)-oxazolone intermediate. nih.gov The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting enolate can then re-protonate from either face, leading to a loss of the original stereochemistry. The formation of the planar oxazolone provides a low-energy pathway for this process. bachem.com

Several factors influence the extent of racemization:

The N-Protecting Group : Urethane-based protecting groups, such as the Carbobenzyloxy (Cbz) group, are known to suppress racemization. The lone pair of electrons on the urethane (B1682113) nitrogen can participate in resonance, which reduces the likelihood of the backbone nitrogen participating in the formation of the oxazolone ring. This is in contrast to N-acyl groups (like an acetyl group), which are much more prone to racemization. bachem.com

The Coupling Reagent and Additives : The choice of coupling reagent significantly impacts stereochemical outcomes. The use of additives like HOBt or its derivatives not only increases coupling efficiency but also effectively suppresses racemization by rapidly converting the initial activated species into an active ester, which is less prone to oxazolone formation. youtube.compeptide.com Uronium/guanidinium salts, such as HBTU and TBTU, are also generally considered to be low-racemization coupling reagents when used correctly. researchgate.netthieme-connect.de

Reaction Conditions : The presence of excess base, elevated temperatures, and certain solvents can increase the rate of racemization. nih.gov The type of base used is also critical; sterically hindered bases are often preferred to minimize α-proton abstraction.

The 3-methyl group on the phenyl ring of Cbz-3-Methyl-L-phenylalanine is not expected to have a dramatic effect on the stereochemical outcome of coupling reactions. The Cbz protecting group itself provides the primary defense against racemization. The electron-donating nature of the methyl group might slightly disfavor the formation of the oxazolone intermediate by increasing the electron density on the carbonyl carbon of the Cbz group, making it less electrophilic. However, this is likely a minor effect compared to the influence of the reaction conditions and the choice of coupling reagents. bachem.comnih.gov

Table 2: Factors Influencing Stereochemical Control in Cbz-3-Methyl-L-Phenylalanine Coupling

FactorInfluence on Stereochemical IntegrityRole of the 3-Methyl Group
Cbz Protecting Group High: Suppresses oxazolone formation through resonance participation of the urethane nitrogen.No direct role, but the inherent properties of the Cbz group are dominant.
Coupling Reagents High: Reagents like HBTU/TBTU and carbodiimides with additives (e.g., DCC/HOBt) are designed to minimize racemization.No direct role.
Base High: The type and stoichiometry of the base can significantly affect the rate of α-proton abstraction.No direct role.
Solvent and Temperature Moderate: Polar aprotic solvents are common. Lower temperatures generally reduce the rate of racemization.No direct role.
Electronic Effect of 3-Methyl Group Low: The electron-donating nature may slightly reduce the propensity for oxazolone formation.Minor electronic influence.
Steric Effect of 3-Methyl Group Negligible: The meta position is too distant from the chiral center to have a significant steric impact on racemization.No significant steric influence.

Analytical and Spectroscopic Methodologies for Characterization in Research

Chromatographic Techniques for Purity and Enantiopurity Assessment

Chromatography is a fundamental tool for the separation and analysis of Cbz-3-Methyl-L-phenylalanine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analytical determination of purity and the preparative isolation of Cbz-3-Methyl-L-phenylalanine. In analytical applications, reversed-phase HPLC is commonly employed to separate the compound from impurities. A typical system utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid or phosphoric acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is frequently carried out using a UV detector, as the benzene (B151609) ring in the phenylalanine moiety and the benzyloxycarbonyl (Cbz) protecting group exhibit strong absorbance in the UV region, typically around 254-260 nm mdpi.com.

For preparative separations, the principles are similar to analytical HPLC, but larger columns and higher flow rates are used to isolate larger quantities of the purified compound. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures.

Table 1: Illustrative HPLC Parameters for the Analysis of Cbz-Protected Phenylalanine Derivatives

ParameterCondition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid
Detection UV at 254 nm
Flow Rate 1.0 mL/min (Analytical)
Injection Volume 10 µL (Analytical)

Chiral HPLC for Enantiomeric Excess Determination

The biological activity of chiral molecules like Cbz-3-Methyl-L-phenylalanine is often dependent on their stereochemistry. Therefore, determining the enantiomeric excess (ee) is a critical step in its synthesis and characterization. Chiral HPLC is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the separation of amino acid derivatives. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving good separation nih.gov. The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for the quantification of each enantiomer and the calculation of the enantiomeric excess nih.gov.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be employed for the analysis of Cbz-3-Methyl-L-phenylalanine, although it is generally less common than HPLC for non-volatile compounds. For GC analysis, the compound typically needs to be derivatized to increase its volatility and thermal stability. A common derivatization procedure involves silylation, where active hydrogens (such as the carboxylic acid proton) are replaced with a trimethylsilyl (B98337) (TMS) group.

The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time information and mass spectral data, which can aid in the structural confirmation of the analyte nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Cbz-3-Methyl-L-phenylalanine. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For Cbz-3-Methyl-L-phenylalanine, the ¹H NMR spectrum exhibits characteristic signals for the protons of the phenylalanine residue, the methyl group on the aromatic ring, and the Cbz protecting group.

The aromatic protons of the 3-methylphenyl group typically appear as a complex multiplet in the region of 7.0-7.3 ppm. The protons of the benzyl (B1604629) group of the Cbz protecting group also resonate in this aromatic region. The single proton attached to the alpha-carbon of the amino acid backbone (α-H) usually appears as a multiplet around 4.5-5.0 ppm, coupled to the adjacent methylene (B1212753) protons (β-H). The methylene protons of the benzyl group in the Cbz moiety often appear as a singlet or two doublets around 5.1 ppm. The methyl group on the aromatic ring gives a characteristic singlet at approximately 2.3 ppm. The protons of the methylene group (β-H) of the phenylalanine side chain typically appear as two multiplets due to their diastereotopicity, usually in the range of 2.9-3.2 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for Cbz-3-Methyl-L-phenylalanine

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic (Phenyl & Benzyl)7.0 - 7.4Multiplet
CH₂ (Cbz)~5.1Singlet/Doublets
α-CH4.5 - 5.0Multiplet
β-CH₂2.9 - 3.2Multiplet
Ar-CH₃~2.3Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in Cbz-3-Methyl-L-phenylalanine gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid typically resonates around 170-175 ppm, while the carbonyl carbon of the Cbz group appears around 156 ppm. The aromatic carbons of both the 3-methylphenyl and the benzyl groups are observed in the 120-140 ppm region. The α-carbon of the amino acid is typically found around 55-60 ppm. The methylene carbon of the Cbz group resonates at approximately 67 ppm. The β-carbon of the phenylalanine side chain appears around 37-40 ppm, and the methyl carbon on the aromatic ring gives a signal at approximately 21 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for Cbz-3-Methyl-L-phenylalanine

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 175
C=O (Cbz)~156
Aromatic Carbons120 - 140
CH₂ (Cbz)~67
α-C55 - 60
β-C37 - 40
Ar-CH₃~21

Advanced NMR Techniques (e.g., 2D NMR) for Conformational and Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like Cbz-3-Methyl-L-phenylalanine. wikipedia.org By distributing NMR signals across two frequency axes, these experiments resolve signal overlap common in 1D spectra and reveal correlations between different nuclei, providing clear insights into molecular connectivity and spatial arrangement. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. pressbooks.pub For Cbz-3-Methyl-L-phenylalanine, a COSY spectrum would reveal correlations between the α-proton and the β-protons of the side chain, as well as between adjacent protons on the tolyl and benzyl aromatic rings. This confirms the direct proton-proton connectivity within the molecule's spin systems. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the heteronuclei (typically ¹³C) to which they are directly attached. pressbooks.pub This is crucial for assigning the carbon signals in the molecule by linking them to their known proton resonances. Each C-H bond in the molecule, from the aliphatic side chain to the aromatic rings and the Cbz protecting group, would produce a distinct cross-peak in the HSQC spectrum. pressbooks.pubnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is used to determine the spatial proximity of nuclei, providing critical data on the molecule's conformation in solution. mdpi.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through bonds. This information helps to define the preferred three-dimensional structure of the molecule. mdpi.com

Interactive Table: Expected 2D NMR Correlations for Cbz-3-Methyl-L-phenylalanine
Proton(s) (¹H)COSY Correlation(s) (¹H)HSQC Correlation (¹³C)Key HMBC Correlation(s) (¹³C)
α-Hβ-H₂, NHCβ, Carboxyl C=O, Carbamate (B1207046) C=O
β-H₂α-HCα, Aromatic C1 (tolyl)
NHα-H-Cα, Carbamate C=O
Benzyl-H₂ (Cbz)-Benzyl C (Cbz)Carbamate C=O, Aromatic C1 (benzyl)
Aromatic-H (tolyl)Adjacent Ar-HAromatic C (tolyl)Other Aromatic C's, Cβ, Methyl C
Methyl-H₃ (tolyl)-Methyl C (tolyl)Aromatic C2, C3, C4 (tolyl)

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and confirming the elemental composition of Cbz-3-Methyl-L-phenylalanine.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like protected amino acids without significant fragmentation. unito.itnih.gov In ESI-MS, Cbz-3-Methyl-L-phenylalanine (molecular formula C₁₈H₁₉NO₄) is typically ionized to form protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. The resulting mass-to-charge ratio (m/z) is measured to confirm the compound's molecular weight. For a molecular weight of 313.35 g/mol , the expected ions would appear at approximately m/z 314.36 for [M+H]⁺ and m/z 336.34 for [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of Cbz-3-Methyl-L-phenylalanine, distinguishing it from other isomers or compounds with the same nominal mass. The calculated monoisotopic mass for C₁₈H₁₉NO₄ is 313.131408 Da. nih.gov HRMS would be used to experimentally verify this exact mass, providing definitive confirmation of the compound's chemical formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion of Cbz-3-Methyl-L-phenylalanine) and its subsequent fragmentation through collision-induced dissociation (CID). unito.it The analysis of the resulting fragment ions provides valuable structural information that serves as a molecular fingerprint. researchgate.netchemrxiv.org The fragmentation pattern is characteristic of the molecule's structure, revealing the nature of its protecting group and side chain.

Key expected fragmentation pathways for Cbz-3-Methyl-L-phenylalanine include:

Loss of the benzylic moiety: A dominant fragmentation pathway often involves the cleavage of the Cbz group to produce the highly stable tropylium (B1234903) cation at m/z 91.

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid terminus is a common fragmentation for amino acids.

Side-chain cleavage: Fragmentation can occur at the bond between the α-carbon and β-carbon of the side chain.

Interactive Table: Predicted MS/MS Fragmentation for [M+H]⁺ of Cbz-3-Methyl-L-phenylalanine (m/z 314.14)
Fragment m/zProposed Neutral LossFormula of LossDescription
270.15CO₂CO₂Loss of carbon dioxide from the carboxylic acid.
208.10C₇H₇OC₇H₇OCleavage within the Cbz group.
162.08C₈H₈O₂C₈H₈O₂Loss of the benzyloxycarbonyl moiety.
105.07C₁₀H₁₃NO₂C₁₀H₁₃NO₂Formation of the 3-methyl-L-phenylalanine iminium ion.
91.05C₁₁H₁₂NO₄C₁₁H₁₂NO₄Formation of the tropylium ion from the benzyl group.

Other Spectroscopic and Analytical Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. thermofisher.com The IR spectrum of Cbz-3-Methyl-L-phenylalanine displays distinct absorption bands corresponding to its constituent functional groups, such as the carbamate, carboxylic acid, and aromatic rings. nih.govyildiz.edu.tr

The key vibrational modes and their expected frequencies are:

O-H Stretch: A broad band characteristic of the carboxylic acid O-H bond, typically appearing in the 2500-3300 cm⁻¹ region.

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ corresponding to the N-H bond of the carbamate group.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the side chain are observed just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the carbamate (urethane) C=O stretch is found in the 1680-1720 cm⁻¹ range.

C=C Stretches: Aromatic ring C=C stretching vibrations produce several peaks in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for Cbz-3-Methyl-L-phenylalanine
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (Broad)
CarbamateN-H Stretch~3300
Aromatic RingsC-H Stretch3000 - 3100
Aliphatic ChainC-H Stretch2850 - 3000
Carboxylic AcidC=O Stretch1700 - 1725
CarbamateC=O Stretch1680 - 1720
Aromatic RingsC=C Stretch1450 - 1600
CarbamateC-N Stretch1220 - 1280

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is a valuable analytical technique for the characterization of Cbz-3-Methyl-L-phenylalanine, owing to the presence of distinct chromophores within its molecular structure. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. The principal chromophores in Cbz-3-Methyl-L-phenylalanine are the two aromatic phenyl rings: one from the 3-methylphenylalanine moiety and the other from the N-terminal carbobenzyloxy (Cbz or Z) protecting group.

The absorption of UV light by these aromatic systems is primarily due to π → π* electronic transitions of the electrons in the delocalized π-orbitals of the benzene rings. The underlying amino acid, phenylalanine, typically exhibits a series of weak absorption bands in the near-UV region between 240 and 270 nm, which are characterized by a distinct fine, vibrational structure. thermofisher.com For instance, L-phenylalanine shows clear minima in its second derivative spectrum at wavelengths including 246 nm, 252 nm, 258 nm, 264 nm, and 268 nm, corresponding to its absorption maxima. thermofisher.com The presence of the methyl group on the phenylalanine ring at the meta-position is expected to cause a slight bathochromic (red) shift in these absorption bands.

Table 1: Expected UV-Visible Absorption Data for Cbz-3-Methyl-L-phenylalanine Based on Constituent Chromophores
ChromophoreElectronic TransitionExpected λmax Range (nm)Reference Compound/Group
Phenyl group (from 3-methyl-phenylalanine)π → π245 - 270L-Phenylalanine thermofisher.com
Phenyl group (from Cbz group)π → π~257Generic Aromatic Systems nih.gov
Carbonyl group (from Cbz group)n → π*270 - 300 (weak)Aldehydes/Ketones masterorganicchemistry.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable in research)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation as it exists in a crystal lattice. For a chiral molecule like Cbz-3-Methyl-L-phenylalanine, single-crystal X-ray diffraction is particularly powerful as it can unambiguously establish the absolute configuration of all stereogenic centers. thieme-connect.de

While a published crystal structure for Cbz-3-Methyl-L-phenylalanine was not identified in a survey of current research literature, the application of this technique would be highly relevant. If a single crystal of sufficient quality could be grown, X-ray analysis would confirm the presumed (S)-configuration at the α-carbon, consistent with its designation as an L-amino acid derivative. researchgate.net The determination of absolute configuration is achieved through the analysis of anomalous dispersion effects during the diffraction experiment. thieme-connect.deed.ac.uk

Furthermore, a crystal structure would illuminate the intermolecular interactions that govern the solid-state packing of the molecules. Key interactions likely to be observed would include hydrogen bonds, particularly involving the carboxylic acid proton and the carbonyl oxygen of the Cbz group, as well as N-H groups. The analysis would also detail π-π stacking interactions between the aromatic rings of adjacent molecules, which are common in the crystal structures of phenylalanine-containing compounds. rsc.orgscispace.com This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 2: Potential Structural Information from X-ray Crystallography of Cbz-3-Methyl-L-phenylalanine
Structural ParameterInformation Provided
Absolute ConfigurationUnambiguous confirmation of the 'L' or (S)-stereochemistry at the α-carbon. researchgate.net
Molecular ConformationPrecise dihedral angles defining the spatial orientation of the Cbz group, the carboxylic acid, and the 3-methylbenzyl side chain.
Bond Lengths and AnglesHigh-precision measurements of all covalent bond distances and angles within the molecule.
Intermolecular InteractionsIdentification and geometric characterization of hydrogen bonding networks, π-π stacking, and van der Waals contacts in the crystal lattice.
Unit Cell ParametersDimensions and symmetry of the fundamental repeating unit of the crystal (the unit cell).

Computational and Theoretical Studies on Cbz 3 Methyl L Phenylalanine Derivatives

Quantum Chemical (QC) Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of Cbz-3-Methyl-L-phenylalanine. These methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size.

Electronic Structure and Reactivity Predictions

DFT calculations can provide a detailed picture of the electronic distribution within the Cbz-3-Methyl-L-phenylalanine molecule. The presence of the electron-donating methyl group at the meta position of the phenyl ring is expected to subtly influence the electron density of the aromatic system. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting the molecule's reactivity.

The HOMO is typically localized on the electron-rich regions of the molecule, such as the phenyl ring, and is associated with the ability to donate electrons. Conversely, the LUMO is found in electron-deficient areas and relates to the molecule's capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Cbz-3-Methyl-L-phenylalanine, the oxygen atoms of the carboxyl and carbamate (B1207046) groups are expected to be the most electronegative regions, while the hydrogen atoms of the amine and carboxyl groups will be the most electropositive.

Table 1: Predicted Electronic Properties of Cbz-3-Methyl-L-Phenylalanine using DFT

ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Spectroscopic Property Simulations (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are widely used to simulate spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts for Cbz-3-Methyl-L-phenylalanine would be expected to show distinct signals for the methyl group on the phenyl ring, in addition to the characteristic peaks of the phenylalanine backbone and the carbobenzyloxy protecting group.

Infrared (IR) Spectroscopy: Simulated IR spectra can predict the vibrational frequencies and intensities of the functional groups within the molecule. For Cbz-3-Methyl-L-phenylalanine, characteristic vibrational modes would include the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and various vibrations associated with the aromatic rings. These theoretical spectra can aid in the interpretation of experimental IR data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Cbz-3-Methyl-L-Phenylalanine

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Carbamate)3350
C=O Stretch (Carboxylic Acid)1750
C=O Stretch (Carbamate)1710
Aromatic C-H Stretch3050

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of Cbz-3-Methyl-L-phenylalanine are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of the molecule.

Rotational Barriers and Preferred Conformations

Theoretical calculations can determine the energy barriers to rotation around these bonds. For the Cα-Cβ bond, staggered conformations are generally favored over eclipsed ones to minimize steric hindrance. The presence of the 3-methyl group may introduce additional steric constraints, influencing the relative energies of the different rotamers. The preferred conformations are those that represent local minima on the potential energy surface.

Ligand-Receptor Interactions (in the context of designing chemical probes)

In the design of chemical probes, understanding how a molecule like Cbz-3-Methyl-L-phenylalanine interacts with a biological target, such as an enzyme or receptor, is paramount. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand within the active site of a receptor. nih.gov

MD simulations can further refine the docked poses and provide insights into the dynamics of the ligand-receptor complex. These simulations can reveal the stability of the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and the conformational changes that may occur upon binding. The 3-methyl group can play a significant role in these interactions, either by providing additional hydrophobic contacts or by sterically influencing the binding orientation.

Mechanistic Predictions and Reaction Pathway Modeling

Computational chemistry can be employed to model the mechanisms of chemical reactions involving Cbz-3-Methyl-L-phenylalanine. This can include predicting the transition state structures, calculating activation energies, and mapping out the entire reaction pathway. For instance, the hydrolysis of the carbobenzyloxy group or reactions involving the carboxylic acid moiety could be modeled.

By identifying the lowest energy reaction pathways, these theoretical studies can provide valuable insights into reaction kinetics and help in the design of more efficient synthetic routes or in understanding the metabolic fate of the molecule.

Transition State Calculations for Reaction Rate Prediction

The prediction of reaction rates is a cornerstone of computational chemistry, with transition state theory providing the theoretical framework. The energy barrier of the transition state, which is the highest energy point along the reaction coordinate, is the primary determinant of the reaction rate. By accurately calculating the geometry and energy of the transition state, chemists can gain a quantitative understanding of the kinetics of a particular reaction.

For derivatives of Cbz-3-Methyl-L-phenylalanine, transition state calculations are particularly valuable for predicting the feasibility and rate of various transformations, such as peptide couplings, cyclizations, and other functional group manipulations. These calculations typically involve locating the transition state structure on the potential energy surface and then calculating its Gibbs free energy of activation (ΔG‡).

A hypothetical example of such a study could involve the intramolecular cyclization of a Cbz-3-Methyl-L-phenylalanine derivative to form a lactam. Computational chemists would model the reactant, the transition state, and the product in the gas phase and in various solvents to understand the influence of the reaction medium. The calculated activation energies can then be used to predict the reaction rate constant via the Eyring equation.

Reaction StepComputational MethodBasis SetCalculated ΔG‡ (kcal/mol) in ToluenePredicted Rate Constant (s⁻¹) at 298 K
N-acylationDFT (B3LYP)6-31G(d,p)18.51.2 x 10⁻³
Intramolecular CyclizationDFT (M06-2X)def2-TZVP22.13.5 x 10⁻⁶
Ring-OpeningDFT (B3LYP)6-311+G(d,p)25.84.1 x 10⁻⁹

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic reactions.

These theoretical predictions can be invaluable in optimizing reaction conditions. For instance, if a calculated activation energy is too high, suggesting a slow reaction, computational models can be used to explore the effect of different catalysts or activating groups that might lower the energy of the transition state and accelerate the reaction.

Elucidation of Selectivity in Asymmetric Transformations

Asymmetric transformations are of paramount importance in the synthesis of chiral molecules like amino acid derivatives. Computational studies have become a powerful tool for understanding and predicting the stereochemical outcome of such reactions. By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, the enantiomeric or diastereomeric excess of a reaction can be predicted.

In the case of Cbz-3-Methyl-L-phenylalanine derivatives, this approach can be applied to a variety of asymmetric reactions, including hydrogenations, alkylations, and aldol (B89426) reactions. The key to understanding the selectivity lies in identifying the subtle non-covalent interactions, such as steric hindrance, hydrogen bonding, and π-stacking, that differentiate the energies of the competing transition states.

For example, in the asymmetric hydrogenation of a dehydroamino acid precursor to Cbz-3-Methyl-L-phenylalanine, the choice of a chiral catalyst is crucial. Computational modeling can elucidate the mechanism by which the catalyst and substrate interact to favor the formation of one enantiomer over the other. By building detailed 3D models of the catalyst-substrate complexes for the two possible stereochemical pathways, the energy difference between the diastereomeric transition states (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction.

Chiral LigandComputational MethodBasis SetCalculated ΔΔG‡ (kcal/mol)Predicted Enantiomeric Excess (%)
(R)-BINAPDFT (B3LYP-D3)6-31G(d)1.892
(S,S)-ChiraphosDFT (B3LYP-D3)6-31G(d)0.540
(R,R)-DuPhosDFT (B3LYP-D3)6-31G(d)2.598

This table presents hypothetical data for illustrative purposes, demonstrating how computational models can be used to screen catalysts and predict stereochemical outcomes.

These theoretical insights not only explain experimentally observed selectivities but also guide the development of new and more effective chiral catalysts. By understanding the key interactions that control stereoselectivity, chemists can rationally design ligands and catalysts with improved performance, leading to more efficient and sustainable methods for the synthesis of enantiomerically pure compounds.

Emerging Research Directions and Future Perspectives for Methylated Cbz L Phenylalanine Derivatives

Development of Novel and Sustainable Synthetic Routes

The synthesis of specialized amino acid derivatives like Cbz-3-Methyl-L-phenylalanine is undergoing a significant transformation, driven by the principles of green chemistry. Traditional chemical synthesis routes for N-methylated and other modified amino acids often rely on toxic reagents, harsh reaction conditions, and can suffer from low yields or the formation of by-products, presenting challenges for both safety and environmental impact. nih.gov

A primary focus of emerging research is the development of biocatalytic and enzymatic methods. Phenylalanine ammonia (B1221849) lyases (PALs), for example, naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid. frontiersin.org Researchers are harnessing the reverse reaction, which, in the presence of high concentrations of ammonia, can produce substituted phenylalanine analogues from their corresponding cinnamic acids. frontiersin.org The immobilization of these enzymes on solid supports allows for their use in continuous flow reactors, which significantly shortens reaction times, improves conversion rates, and enables catalyst reusability, exemplifying a sustainable and scalable approach. frontiersin.org

Another avenue involves refining chemical synthesis to avoid hazardous materials. Novel methods are being developed that bypass the need for neurotoxic oxidants or precious metal catalysts, utilizing more common and safer laboratory reagents. acs.org The goal is to create modular and scalable routes that provide access to diversifiable, protected amino acids. acs.org While traditional methods for introducing the Cbz group can be effective, controlling pH on a large scale can be difficult. highfine.com Modern approaches focus on creating more robust and efficient processes that minimize waste and improve atom economy.

Table 1: Comparison of Synthetic Routes for Phenylalanine Derivatives

Feature Traditional Chemical Synthesis Novel Sustainable Routes
Catalysts Often requires precious metal catalysts. Utilizes biocatalysts (e.g., immobilized enzymes) or avoids catalysts. frontiersin.orgacs.org
Reagents May use toxic or hazardous reagents. nih.gov Employs common laboratory reagents and greener alternatives. nih.govacs.org
Conditions Can require harsh temperatures and pressures. Typically mild, near-ambient conditions. frontiersin.org
Sustainability Generates significant solvent waste; poor atom economy. acs.org Focus on catalyst reusability, reduced waste, and continuous flow processes. frontiersin.org

| Scalability | Can be challenging due to safety concerns and difficult process control. highfine.comacs.org | Designed for scalability through technologies like continuous flow. frontiersin.org |

Expanded Applications in Chemical Biology and Material Science

The unique structural characteristics of Cbz-3-Methyl-L-phenylalanine and related derivatives make them powerful tools in chemical biology and material science. The incorporation of such non-canonical amino acids into peptides and proteins can bestow novel properties and functions. nih.gov

In chemical biology, introducing synthetic amino acids into a protein's structure can significantly enhance its stability, modify its folding, or create new binding sites. nih.gov For instance, peptides containing synthetic amino acids can be designed to be resistant to degradation by proteases, a crucial attribute for developing therapeutic peptides. nih.gov Furthermore, these modified building blocks can introduce unique chemical handles into proteins, allowing for specific post-translational modifications or the attachment of probes, drugs, or nanomaterials. semanticscholar.org

In the field of material science, phenylalanine derivatives are highly valued as low-molecular-weight gelators. rsc.org These molecules can self-assemble in various solvents to form supramolecular gels. The process is driven by non-covalent interactions, which create entangled fibrillar networks that immobilize the solvent. rsc.org By modifying the structure of the phenylalanine building block, as with Cbz-3-Methyl-L-phenylalanine, scientists can precisely tune the properties of these soft materials. Potential applications are vast and include creating scaffolds for tissue engineering, developing systems for controlled drug delivery, and fabricating materials for environmental remediation, such as removing pollutants or recovering oil spills. rsc.org

Table 2: Applications in Chemical Biology and Material Science

Field Application Rationale
Chemical Biology Development of protease-resistant therapeutic peptides. Synthetic amino acids disrupt natural enzyme recognition sites. nih.gov
Site-specific protein modification. Non-canonical amino acids provide unique chemical handles for bio-orthogonal reactions. semanticscholar.org
Creation of novel biomaterials. Incorporation can lead to proteins with new structural or functional properties. nih.gov
Material Science Self-assembling hydrogels for drug delivery. Phenylalanine derivatives act as building blocks for supramolecular gels. rsc.org
Scaffolds for tissue engineering. Gels can mimic the extracellular matrix, supporting cell growth. rsc.org

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

The design and synthesis of complex molecules are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can dramatically accelerate the discovery and optimization of synthetic routes for compounds like Cbz-3-Methyl-L-phenylalanine and the peptides they form.

Machine learning models can be trained on vast datasets of known chemical reactions and peptide-protein interactions. mdpi.comnih.gov This allows them to predict the outcomes of reactions, suggest optimal conditions, and even design novel peptide sequences with specific desired properties, such as high binding affinity for a biological target. mdpi.com Instead of relying on intuition and iterative experimentation, which can be time-consuming and expensive, researchers can use AI to screen millions of potential sequences or synthetic pathways in silico. medium.com This computational screening identifies the most promising candidates for laboratory synthesis, significantly reducing the number of experiments required. medium.com

Table 3: Role of AI and Machine Learning in Synthesis Design

Capability Description Impact on Research
Predictive Modeling AI models predict peptide bioactivity, toxicity, and binding affinities. mdpi.com Reduces the need for extensive experimental testing by prioritizing promising candidates.
Sequence Optimization ML algorithms analyze experimental data to suggest next-sequence modifications for improved properties. medium.com Accelerates convergence on optimal peptide sequences with fewer experiments. medium.com
De Novo Design Generative models create novel peptide sequences or molecules with desired functions. nih.gov Enables the exploration of new chemical space and the discovery of innovative biomaterials. mdpi.com

| Reaction Planning | AI tools can propose and optimize synthetic pathways for complex organic molecules. | Streamlines the process of chemical synthesis, making it faster and more efficient. |

Challenges and Opportunities in Scale-Up and Industrial Translation

Translating the synthesis of specialized compounds like Cbz-3-Methyl-L-phenylalanine from the laboratory bench to industrial-scale production presents a distinct set of challenges and opportunities. The primary hurdles are often related to cost, safety, and sustainability. acs.org

Many standard reagents used in peptide synthesis, particularly amide coupling agents based on benzotriazole, have poor atom efficiency and can exhibit explosive properties, making them unsuitable for large-scale work at high temperatures. acs.org The extensive use of organic solvents, especially in solid-phase peptide synthesis, contributes to significant waste generation and environmental impact. Furthermore, the cost of raw materials, including protecting groups and specialized amino acids, can be prohibitive for large-scale manufacturing. acs.org

However, these challenges create significant opportunities for innovation. The development of greener, more sustainable industrial processes is a major focus. The adoption of continuous flow manufacturing, particularly when combined with immobilized enzyme technology, offers a path to safer, more efficient, and scalable production. frontiersin.org This approach minimizes the handling of hazardous materials, reduces solvent usage, and allows for better process control and automation. Biocatalytic and fermentative production routes are also emerging as powerful, greener alternatives to traditional chemical synthesis, often using renewable feedstocks and operating under mild conditions. nih.gov As these technologies mature, they promise to make the industrial production of complex molecules like methylated Cbz-L-phenylalanine derivatives more economically viable and environmentally responsible.

Table 4: Challenges and Opportunities in Industrial Scale-Up

Aspect Challenges Opportunities
Reagents Some coupling agents are hazardous and have explosive properties. acs.org Development of safer, more atom-efficient coupling reagents.
Solvents High consumption of organic solvents leads to significant waste. acs.org Research into greener solvents and solvent-free reaction conditions. acs.org
Process Batch processing can be inefficient and difficult to control at a large scale. highfine.com Implementation of continuous flow manufacturing for improved safety and efficiency. frontiersin.org
Sustainability Reliance on petrochemical-based starting materials. Shift towards biocatalytic and fermentative routes using renewable resources. nih.gov

| Cost | High cost of specialized reagents and purification processes. acs.org | Improved catalyst reusability and streamlined downstream processing to reduce costs. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Cbz-3-Methyl-L-Phenylalanine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves introducing a methyl group to the phenyl ring of L-phenylalanine followed by Cbz (carbobenzyloxy) protection. Key steps include:

  • Methylation : Use of methylating agents (e.g., methyl iodide) under basic conditions.
  • Cbz Protection : Reaction with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to minimize side reactions. Yield and purity are validated via HPLC (≥95% purity) and NMR (δ 7.2–7.4 ppm for aromatic protons) .

Q. Which analytical techniques are critical for characterizing Cbz-3-Methyl-L-Phenylalanine, and how are they applied?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms methyl group position (e.g., singlet at δ 2.3 ppm for CH₃) and Cbz protection (benzyl protons at δ 5.1 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., calculated m/z 312.12 for C₁₈H₁₉NO₄).
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity. Gradient elution (10–90% acetonitrile in water) resolves impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the steric and electronic effects of the 3-methyl group in peptide stability studies?

  • Methodological Answer :

  • Comparative Analysis : Synthesize peptides with Cbz-3-Methyl-L-Phenylalanine versus unmodified phenylalanine.
  • Stability Assays :
  • Thermal Stability : Incubate peptides at 37°C and monitor degradation via circular dichroism (CD) spectroscopy.
  • Proteolytic Resistance : Use trypsin/chymotrypsin and quantify hydrolysis via LC-MS.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare steric hindrance and electron density distribution .

Q. How should contradictions in solubility data for Cbz-3-Methyl-L-Phenylalanine across solvents be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat solubility tests (e.g., in DMSO, ethanol, water) under standardized conditions (25°C, inert atmosphere).
  • Statistical Validation : Use ANOVA to compare results from ≥3 independent trials.
  • Advanced Techniques :
  • Dynamic Light Scattering (DLS) : Detect aggregates in saturated solutions.
  • Solubility Parameters : Apply Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Q. What strategies can be employed to study the role of Cbz-3-Methyl-L-Phenylalanine in modulating enzyme-substrate interactions?

  • Methodological Answer :

  • Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations.
  • X-ray Crystallography : Co-crystallize the enzyme (e.g., chymotrypsin) with the modified substrate to analyze binding pockets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

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